1-Tosyl-2-m-tolylpyrrolidine
Description
1-Tosyl-2-m-tolylpyrrolidine is a pyrrolidine derivative featuring a tosyl (p-toluenesulfonyl) group at position 1 and an m-tolyl (meta-methylphenyl) group at position 2. The molecular formula is C₁₈H₂₁NO₂S, with a molar mass of approximately 315.43 g/mol. This compound is likely used as a synthetic intermediate in pharmaceutical chemistry, leveraging the tosyl group’s role as a leaving group or protecting agent .
Properties
Molecular Formula |
C18H21NO2S |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-(3-methylphenyl)-1-(4-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C18H21NO2S/c1-14-8-10-17(11-9-14)22(20,21)19-12-4-7-18(19)16-6-3-5-15(2)13-16/h3,5-6,8-11,13,18H,4,7,12H2,1-2H3 |
InChI Key |
QNROCOCNCGNWCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=CC(=C3)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-Tosyl-2-m-tolylpyrrolidine with key analogs:
Key Observations:
- Electronic Effects : The tosyl group in this compound contrasts with electron-donating groups (e.g., methoxy in ’s compound), altering reactivity in subsequent reactions.
- Steric Hindrance : The m-tolyl group introduces meta-substitution steric effects, distinct from para-substituted analogs (e.g., p-tolyl in ).
- Heterocycle Diversity : Thiazole () and thiophene () rings offer distinct electronic and binding properties compared to pyrrolidine.
Physicochemical Properties
- Molecular Weight and Solubility : this compound’s higher molar mass (315 g/mol vs. 153 g/mol for Pyrrolidine, 1-(2-thienyl)) suggests lower solubility in polar solvents, impacting bioavailability.
- Aromatic Interactions : Thiophene () and thiazole () rings enable stronger π-π stacking than phenyl groups, influencing receptor binding .
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